3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide
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Overview
Description
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C6H8ClNO2 It is a derivative of propanamide, featuring a chloro group, a hydroxy group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with N-hydroxy-N-(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-chloro-N-(prop-2-yn-1-yl)propanamide.
Reduction: The major product is N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Substitution: The major products depend on the nucleophile used, such as 3-azido-N-hydroxy-N-(prop-2-yn-1-yl)propanamide or 3-cyano-N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Scientific Research Applications
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with target molecules. The propynyl group can engage in π-π interactions or act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(2-propyn-1-yl)propanamide: Similar structure but lacks the hydroxy group.
N-Hydroxy-N-(prop-2-yn-1-yl)propanamide: Similar structure but lacks the chloro group.
3-Chloro-N-hydroxypropanamide: Similar structure but lacks the propynyl group.
Uniqueness
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of all three functional groups (chloro, hydroxy, and propynyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
116445-16-0 |
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Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
3-chloro-N-hydroxy-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(10)6(9)3-4-7/h1,10H,3-5H2 |
InChI Key |
JPEXEKAWUHDQMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C(=O)CCCl)O |
Origin of Product |
United States |
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